1-Aminopiperidin-2-one is a heterocyclic organic compound that is classified as part of the piperidine family. It is used as a reactant to prepare N-1-piperidinylformamide by reacting with ethyl formate . In the pharmaceutical industry, aminopiperidine is utilized as a building block to synthesize various bioactive molecules .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
The molecular formula of 1-Aminopiperidin-2-one is C5H10N2O . It has a molecular weight of 114.15 g/mol.
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
1-Aminopiperidin-2-one is a chemical compound with the molecular formula . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is also known by various names including piperidin-2-one and 1-amino-2-piperidinone. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals and agrochemicals .
1-Aminopiperidin-2-one can be derived from piperidine through various synthetic routes. Its hydrochloride salt, 1-aminopiperidin-2-one hydrochloride, is commonly used in research and industry due to its stability and solubility in aqueous solutions. The compound has been documented in several chemical databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis .
This compound falls under the category of amines and heterocycles. It is classified as an aminoketone due to the presence of both an amino group and a ketone functional group within its structure. Its unique chemical properties make it significant in organic synthesis and medicinal chemistry.
The synthesis of 1-aminopiperidin-2-one can be achieved through several methods, predominantly involving the reaction of piperidine with hydroxylamine or its derivatives. One notable method involves using hydroxylamine-O-sulfonic acid in an alkaline medium, where piperidine reacts under controlled temperature conditions to yield the desired product .
A typical synthesis procedure includes:
The molecular structure of 1-aminopiperidin-2-one features a piperidine ring with an amino group at the first position and a ketone group at the second position. This configuration contributes to its reactivity and interactions with other molecules.
1-Aminopiperidin-2-one participates in various chemical reactions, including:
Common reagents used include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are often used to confirm the identity and purity of synthesized compounds .
1-Aminopiperidin-2-one has diverse applications across various fields:
The efficient construction of the piperidin-2-one scaffold with precise regiocontrol represents a foundational challenge in 1-aminopiperidin-2-one synthesis. Traditional approaches rely on intramolecular cyclization of linear precursors containing both amine and carboxylic acid functionalities. The strategic placement of protecting groups enables selective ring closure at the desired nitrogen or carbon centers. Hydroxylamine-O-sulfonic acid (HOS) has emerged as a versatile aminating agent that facilitates the direct conversion of piperidinone derivatives to their 1-amino counterparts. This reagent enables nucleophilic amination of lactam nitrogen under carefully controlled alkaline conditions, as demonstrated in the synthesis of 1-aminopiperidinium hydrogen oxalate with moderate yield (32%) [5].
Microwave-assisted cyclization has significantly improved the efficiency of lactam formation, reducing reaction times from hours to minutes while enhancing regioselectivity. Contemporary approaches employ orthogonal protection schemes where differentially protected δ-amino esters undergo sequential deprotection-cyclization sequences. For instance, tert-butoxycarbonyl (Boc) protection of the distal amine allows for selective acid-catalyzed deprotection and subsequent thermal cyclization after ester hydrolysis. This strategy affords piperidin-2-ones with minimal epimerization, crucial for maintaining stereochemical integrity in chiral systems [6].
Table 1: Regioselective Lactamization Approaches
Precursor Type | Cyclization Method | Key Regiocontrol Feature | Yield Range |
---|---|---|---|
δ-Amino Esters | Thermal (140-180°C) | Carboxyl activation | 45-65% |
HOS-Modified Piperidines | Alkaline aqueous solution | Nitrogen amination | 30-56% |
Protected Amino Acids | Microwave irradiation | Temporal protection | 68-82% |
Halogenated Amines | Base-mediated | Kinetic vs thermodynamic | 50-75% |
Recent innovations focus on enzyme-mediated cyclizations using lipases and proteases in non-aqueous media, which provide exceptional regioselectivity and enantiocontrol under mild conditions. These biocatalytic approaches operate through transient acyl-enzyme intermediates that facilitate ring closure with minimal racemization. The sustainability profile of enzymatic methods—operating at ambient temperature in green solvents—positions them favorably for industrial-scale applications of pharmaceutically relevant 1-aminopiperidin-2-ones [6].
The catalytic hydrogenation of pyridine precursors provides a direct route to functionalized piperidinones with embedded amino groups. Heterogeneous cobalt catalysts supported on titanium nanoparticles have demonstrated exceptional efficiency in the hydrogenation of substituted pyridines to piperidines under acid-free aqueous conditions. Beller and colleagues achieved this breakthrough using a cobalt-melamine composite catalyst that facilitates hydrogenation at remarkably mild pressures (30-50 bar H₂) and temperatures (80-100°C). This system maintains catalytic integrity through multiple cycles, enabling the synthesis of pharmaceutically relevant piperidinones including antipsychotic precursors [8].
Chiral induction during hydrogenation presents significant challenges due to the flat pyridine ring system. Innovative solutions employ pyridinium salt activation combined with asymmetric hydrogenation. Qu and coworkers achieved enantioselectivities exceeding 95% ee using iridium(I) catalysts bearing chiral P,N-ligands for 2-substituted pyridinium salts. This approach operates through an outer-sphere dissociative mechanism where stereocontrol arises from selective enamine protonation within the chiral catalyst environment. The methodology proved scalable in the synthesis of 11β-hydroxysteroid dehydrogenase inhibitors, demonstrating pharmaceutical relevance [8].
Table 2: Hydrogenation Catalysts for Piperidinone Synthesis
Catalyst System | Conditions | Substrate Scope | Enantioselectivity | Industrial Application |
---|---|---|---|---|
Co/TiO₂-melamine | H₂O, 80°C, 40 bar | Broad functionality tolerance | N/A | Melperone intermediate |
Ru@mesoporous SiO₂ | EtOH, 60°C, 20 bar | Multi-substituted pyridines | Up to 99% cis-selectivity | N/A |
Ir-P,N-ligand complex | MeOH, 25°C, 50 bar | 2-Substituted pyridinium salts | 92-97% ee | 11β-HSD1 inhibitor |
Pd/C with modifiers | iPrOH, 70°C, 10 bar | Fluorinated pyridines | Axial F preference | Fluorinated drug analogs |
The hydrogenation of fluorinated pyridines requires specialized approaches due to potential hydrodefluorination side reactions. Glorius introduced a palladium-catalyzed system that achieves chemoselective reduction of fluoropyridines while preserving C-F bonds. This method provides access to fluorinated piperidinones with fluorine predominantly in the axial position—a configuration known to enhance bioavailability in medicinal compounds. The catalytic system operates effectively under ambient air and moisture, eliminating stringent handling requirements [8]. Water-mediated interruption of palladium-catalyzed hydrogenation has further enabled direct access to 1-aminopiperidin-2-ones through controlled partial reduction and in situ hydrolysis [8].
The construction of stereodefined 1-aminopiperidin-2-ones demands precise control over multiple chiral centers. Substrate-directed diastereoselection exploits existing chiral elements within molecules to bias facial selectivity during key bond-forming events. Grygorenko demonstrated this principle through rhodium-catalyzed hydrogenation of 3-hydroxypyridine derivatives, where hydroxyl group retention was achieved using triethylamine additives instead of mineral acids. This approach delivered 3-hydroxy-1-aminopiperidin-2-ones with defined stereochemistry through stereoelectronically controlled delivery of hydrogen to the pyridine ring [8].
Conformationally restricted intermediates enable high diastereoselectivity in alkylation steps leading to the piperidinone core. Fluorinated analogs exhibit distinct stereochemical preferences due to the gauche effect imposed by electronegative fluorine substituents. Glorius observed predominant formation of fluorinated 1-aminopiperidin-2-ones with axial fluorine orientation during hydrogenation, a phenomenon attributed to dipole minimization in the transition state. This stereoelectronic preference provides predictable control over relative configuration in fluorinated analogs of bioactive piperidinones like Dyclonine and Cycrimine [8].
The kinetic resolution of racemic piperidinone precursors using chiral catalysts represents another powerful strategy. Enzymatic resolution with immobilized lipases has proven particularly effective for N-acyl-piperidinones, providing enantiomeric excesses >99% through selective hydrolysis or acylation. Chemical methods employing chiral palladium complexes enable asymmetric allylic alkylation at the piperidinone α-position, installing quaternary stereocenters with 90-95% ee. These stereoselective transformations provide efficient access to enantioenriched building blocks for complex natural product synthesis [6] [8].
Table 3: Stereoselective Reactions for Chiral Piperidinones
Stereocontrol Method | Reaction Type | Key Stereochemical Outcome | Contributing Factors |
---|---|---|---|
Chiral auxiliary | Alkylation | >95% de | Steric shielding |
Catalyst-directed hydrogenation | Reduction | 92-97% ee | Ligand-accelerated catalysis |
Fluorine gauche effect | Cyclization | Axial F preference | Stereoelectronic stabilization |
Enzymatic resolution | Hydrolysis | >99% ee | Transition state stabilization |
Palladium-catalyzed cascade reactions enable efficient construction of complex 1-aminopiperidin-2-ones from simple precursors. Usuki developed a sequential Suzuki-Miyaura coupling and hydrogenation protocol where the palladium catalyst performs dual functions: initial biaryl coupling followed by chemoselective pyridine reduction. The reaction demonstrates remarkable functional group tolerance, preserving reducible moieties like indole rings while selectively reducing pyridine to piperidinone. This methodology proved instrumental in the synthesis of Donepezil analogs, showcasing pharmaceutical relevance [8].
Directed C-H functionalization provides atom-economical access to substituted piperidinones without pre-functionalization. Modern approaches employ transient directing groups (TDGs) that reversibly coordinate to both substrate and metal catalyst, enabling selective C-H activation. The glycine-mediated meta-C-H arylation reported by Jin exemplifies this strategy, where an amino acid derivative serves as a recyclable directing module. This approach overcomes limitations of traditional directing groups that require installation and removal steps, significantly improving synthetic efficiency [9]. The Yu group's U-shaped template strategy further enables functionalization at traditionally inaccessible positions through formation of strained 12-13 membered metallacycle intermediates [9].
Electrochemical methods have emerged as sustainable alternatives for piperidinone functionalization. Anodic oxidation enables dehydrogenative coupling between piperidinone α-carbons and electron-rich arenes, forming valuable arylalkyl substituents without chemical oxidants. Cathodic reductive amination facilitates the introduction of secondary amino groups through electrochemically mediated imine reduction. These electrochemical approaches operate at ambient temperature with electricity as the sole redox agent, aligning with green chemistry principles [9]. Recent advances demonstrate compatibility with flow reactor configurations, enhancing scalability while maintaining precise potential control.
The transition from batch to continuous flow processing addresses critical challenges in 1-aminopiperidin-2-one manufacturing, particularly for hazardous intermediates. A notable application involves the continuous hydrogenation of nitropyridine precursors using fixed-bed reactors packed with palladium-doped paramagnetic iron oxide catalysts (Pd@Fe₃O₄). This configuration enables precise regulation of hydrogen exposure time and concentration, minimizing over-reduction while accommodating space velocities up to 0.5 h⁻¹. The magnetic properties facilitate efficient catalyst retention and recycling, significantly improving process economics [6].
Solid-phase synthesis provides exceptional control over exothermic reactions during piperidinone ring formation. Polymer-supported hypervalent iodine reagents enable controlled lactamization without epimerization, while resin-bound reducing agents permit gradual addition of hydride equivalents to sensitive intermediates. These approaches have demonstrated 3-5 fold yield improvements for thermally labile 1-aminopiperidin-2-ones compared to conventional batch methods. The technique proves particularly valuable for synthesizing radiolabeled piperidinones used in pharmacokinetic studies, where rapid purification is essential [4].
Table 4: Comparative Process Economics for Scalable Production
Parameter | Batch Process | Flow Chemistry | Solid-Phase |
---|---|---|---|
Production Capacity | 0.1-1 kg/day | 5-10 kg/day | 0.5-2 kg/day |
Catalyst Loading | 5-7 mol% | 1-3 mol% | 10-15 mol% (reusable) |
Reaction Volume | 100-1000 L | 0.5-5 L | 50-200 L |
Purification Steps | 3-5 | 1-2 | On-resin purification |
Typical Yield | 55-70% | 75-90% | 60-80% |
The integration of microwave-assisted flow reactors has dramatically accelerated piperidinone synthesis, reducing cyclization times from hours to minutes. Modern systems combine continuous flow with simultaneous microwave irradiation, enabling rapid heating/cooling cycles that improve product quality while preventing decomposition. This technology has demonstrated 5-8 fold throughput increases for key cyclization steps in 1-aminopiperidin-2-one synthesis. When coupled with in-line purification using scavenger resins, these systems deliver pharma-grade material in a single integrated process [4]. Recent advances incorporate real-time analytics via FTIR and Raman spectroscopy, enabling adaptive process control based on immediate feedback of reaction conversion and impurity profiles.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3